molecular formula C20H17FN4O2 B11225282 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11225282
M. Wt: 364.4 g/mol
InChI Key: DHBQSCFFMSAKOO-UHFFFAOYSA-N
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Description

7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. This scaffold is widely studied due to its versatility in medicinal and agrochemical applications . The compound is substituted at position 7 with a 2-fluoro-4-methoxyphenyl group and at position 2 with a 4-methoxybenzyl moiety.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H17FN4O2/c1-26-14-5-3-13(4-6-14)11-19-23-20-22-10-9-18(25(20)24-19)16-8-7-15(27-2)12-17(16)21/h3-10,12H,11H2,1-2H3

InChI Key

DHBQSCFFMSAKOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The fluoro and methoxy groups can be introduced via nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the triazolopyrimidine core or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[1,5-a]pyrimidine scaffold accommodates diverse substitutions, enabling tailored bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents (Position 7 / Position 2) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound 2-Fluoro-4-methoxyphenyl / 4-Methoxybenzyl ~380.38* Not reported Hypothesized enhanced metabolic stability
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl / 4-Fluorobenzyl 364.38 Not reported Structural isomer; higher lipophilicity
7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) 2-Fluorophenyl / None 186.05 211–212 Simpler structure; lower molecular weight
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (4) Chloro / Phenyl 212.65 146–148 Strong electron-withdrawing substituent
N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) Phenyl / 4-Methoxyphenethyl-methylamine 375.45 170–171 Flexible ethyl linkage; potential CNS activity
S1-TP: 5-(chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7(3H)-one Chloromethyl / 4-Methoxyphenyl 318.75 Not reported Electrochemically active; redox potential studied

*Calculated based on molecular formula C₂₁H₁₈FN₃O₂.

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound’s 4-methoxybenzyl group at position 2 may enhance hydrophobic interactions in binding pockets compared to simpler analogs like 9a.
  • Fluorine at position 7 (target compound) vs. chlorine in compound 4: Fluorine’s smaller size and lower electronegativity reduce steric hindrance while maintaining metabolic resistance.

Synthetic Accessibility :

  • Compound 4 is synthesized via POCl₃-mediated chlorination, whereas the target compound likely requires multi-step coupling of methoxy-substituted aryl groups.

Electrochemical Behavior: Derivatives like S1-TP exhibit measurable redox potentials due to electron-rich substituents (e.g., chloromethyl), whereas the target compound’s methoxy groups may stabilize the core via electron donation.

Metabolic Stability :

  • The incorporation of methoxy groups and fluorine in the target compound aligns with strategies to reduce hepatic metabolism, as seen in microtubule-targeting agents.

Biological Activity

The compound 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated a series of triazolo[1,5-a]pyrimidine derivatives and found that certain compounds inhibited cell proliferation in human cancer cell lines such as MGC-803, HCT-116, and MCF-7 with IC50 values ranging from 0.53 μM to 13.1 μM .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest at G2/M phase
Compound 6HeLa0.060Inhibition of tubulin polymerization

The biological activity of This compound can be attributed to its ability to interfere with critical cellular pathways involved in cancer progression. Specifically:

  • ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation levels of key proteins in the ERK pathway (ERK1/2, c-Raf, MEK1/2, and AKT), leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Tubulin Polymerization : Similar compounds have demonstrated potent activity as inhibitors of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action contributes to their antiproliferative effects by disrupting normal cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazolopyrimidine scaffold significantly affect the biological activity:

  • Position 7 Substituents : The introduction of halogen or methoxy groups at position 7 enhances antiproliferative activity. For example, compounds with a 3′,4′,5′-trimethoxyphenyl ring at this position exhibited superior activity against HeLa cells compared to others .
  • Position 2 Substituents : Variations in the substituents at position 2 also play a critical role in determining the potency and selectivity towards cancer cells. Electron-withdrawing groups tend to enhance activity due to increased electron density on the aromatic systems involved in binding interactions with target proteins .

Case Studies

A notable case study involving a related compound demonstrated significant anticancer effects when tested against multiple cell lines:

  • Study Findings : The compound exhibited an IC50 value of 0.060 μM against HeLa cells and showed more than three-fold inhibition of tubulin polymerization compared to standard drugs like combretastatin A-4 (CA-4) . This suggests that structural modifications can lead to enhanced therapeutic profiles.

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